molecular formula C17H24N2O5S B4412037 N-cyclopentyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide

N-cyclopentyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide

Cat. No. B4412037
M. Wt: 368.4 g/mol
InChI Key: VUXOFHFUVPBJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide, also known as CPOEBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide is not fully understood, but it is believed to act through the inhibition of specific enzymes involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro. It has been shown to inhibit the production of inflammatory mediators and to inhibit the growth of cancer cells. This compound has also been shown to have a low toxicity profile in vitro, indicating its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide has several advantages for laboratory experiments. It is a highly specific inhibitor of COX-2 and CA IX, making it a valuable tool for studying the role of these enzymes in inflammation and cancer. This compound also has a low toxicity profile, making it suitable for in vitro experiments. However, this compound has some limitations, including its low solubility in aqueous solutions and its limited stability in biological fluids.

Future Directions

There are several future directions for the study of N-cyclopentyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide. One area of research is the development of more stable and soluble analogs of this compound for use in in vivo experiments. Another area of research is the study of the potential use of this compound in combination with other therapeutic agents for the treatment of inflammatory diseases and cancer. Additionally, the role of COX-2 and CA IX in other disease processes could be further studied using this compound as a tool.

Scientific Research Applications

N-cyclopentyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide has been studied for its potential therapeutic applications in scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-cyclopentyl-4-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c20-17(19-9-11-23-12-10-19)13-24-15-5-7-16(8-6-15)25(21,22)18-14-3-1-2-4-14/h5-8,14,18H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXOFHFUVPBJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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